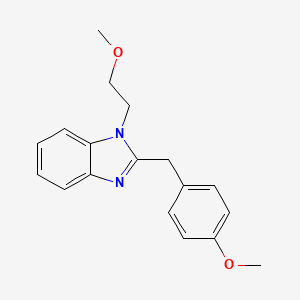![molecular formula C16H10F3N3OS B4385785 N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B4385785.png)
N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]nicotinamide
Descripción general
Descripción
N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]nicotinamide, also known as GSK2981278, is a small molecule inhibitor that has been developed by GlaxoSmithKline for the treatment of inflammatory diseases and cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mecanismo De Acción
N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]nicotinamide binds to the bromodomain of BRD4, which prevents the protein from binding to chromatin and regulating gene expression. This leads to the downregulation of genes that are involved in the development and progression of cancer and inflammatory diseases.
Biochemical and Physiological Effects:
N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]nicotinamide has been shown to have significant anti-tumor activity in preclinical studies. This compound inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]nicotinamide has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]nicotinamide is its specificity for BRD4, which makes it a valuable tool for studying the role of this protein in various biological processes. However, the limitations of this compound include its low solubility and bioavailability, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the development and use of N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]nicotinamide. One area of focus is the development of more potent and selective inhibitors of BRD4 that can overcome the limitations of this compound. In addition, further studies are needed to determine the optimal dosing and administration strategies for N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]nicotinamide in clinical settings. Finally, the potential use of N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]nicotinamide in combination with other therapies for the treatment of cancer and inflammatory diseases should be explored.
Aplicaciones Científicas De Investigación
N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]nicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammatory disorders. Preclinical studies have shown that this compound inhibits the activity of a protein called bromodomain-containing protein 4 (BRD4), which plays a key role in the regulation of gene expression.
Propiedades
IUPAC Name |
N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N3OS/c17-16(18,19)13-12(10-5-2-1-3-6-10)24-15(21-13)22-14(23)11-7-4-8-20-9-11/h1-9H,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXWOEKJGXKDTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)NC(=O)C3=CN=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-4-methylbenzamide](/img/structure/B4385711.png)
![3,7-di-2-furoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B4385727.png)


![N-cyclohexyl-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4385741.png)
![ethyl 4-[(4-cyano-2-fluorobenzoyl)amino]benzoate](/img/structure/B4385748.png)
![N-benzyl-3-chloro-4-methoxy-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B4385772.png)
![4-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B4385777.png)
![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide](/img/structure/B4385779.png)
![2-[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]-N-phenylacetamide](/img/structure/B4385790.png)

![N-ethyl-4-methoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4385797.png)
![2,3,3,6,6,7-hexamethyl-3,6-dihydropyrrolo[3,2-g]indole](/img/structure/B4385805.png)